molecular formula C10H11FO3 B11817904 Methyl 2-(4-fluorophenyl)-2-hydroxypropanoate

Methyl 2-(4-fluorophenyl)-2-hydroxypropanoate

Cat. No.: B11817904
M. Wt: 198.19 g/mol
InChI Key: QIUYAFJJRJSELW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-fluorophenyl)-2-hydroxypropanoate is a fluorinated aromatic ester serving as a valuable chiral intermediate and building block in organic synthesis and pharmaceutical research. Compounds with this core structure are frequently explored in medicinal chemistry for their potential to interact with various biological targets. Structurally similar fluorophenyl hydroxypropanoate derivatives are key precursors in the synthesis of active pharmaceutical ingredients (APIs), including novel cannabinoid type 1 receptor modulators and monoamine reuptake inhibitors . The incorporation of the fluorine atom on the phenyl ring is a common strategy to fine-tune a molecule's properties, such as its metabolic stability, lipophilicity, and binding affinity. Furthermore, research on pharmacologically active compounds like the 5-HT2A receptor inverse agonist ACP-103 demonstrates the significance of the 4-fluorophenylmethyl moiety in developing central nervous system (CNS) active agents . This highlights the potential of this compound as a starting material for the development of potential antipsychotic therapies . The hydroxy and ester functional groups provide versatile handles for further chemical transformations, including hydrolysis, reduction, or amidation, making it a flexible scaffold for constructing more complex molecules. This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

methyl 2-(4-fluorophenyl)-2-hydroxypropanoate

InChI

InChI=1S/C10H11FO3/c1-10(13,9(12)14-2)7-3-5-8(11)6-4-7/h3-6,13H,1-2H3

InChI Key

QIUYAFJJRJSELW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)F)(C(=O)OC)O

Origin of Product

United States

Preparation Methods

Nucleophilic Fluorination of Chlorinated Precursors

A widely adopted method involves halogen exchange using 2-chloropropionate derivatives. As demonstrated in CN103044245A , 2-chloropropionate reacts with hydrogen fluoride (HF) in the presence of Lewis acid catalysts (e.g., SnCl₄ or TiCl₄) at 50–200°C for 20–30 hours. The reaction proceeds via an Sₙ2 mechanism, where fluoride displaces chloride:

\text{2-Chloropropionate} + \text{HF} \xrightarrow{\text{SnCl}_4} \text{2-Fluoropropionate} + \text{HCl} $$

Key parameters include:

  • Molar ratios : 1:1.2–1.5 (2-chloropropionate:HF)
  • Catalyst loading : 1–2 mol%
  • Yields : 57–83% (dependent on substituents)

For example, methyl 2-chloropropionate under optimized conditions (80°C, 26 hours, SnCl₄) yields 83.2% methyl 2-fluoropropionate with 87.5% selectivity. Adapting this protocol, 2-(4-chlorophenyl)propanoic acid can undergo fluorination followed by esterification to yield the target compound.

Esterification of 2-(4-Fluorophenyl)-2-Hydroxypropanoic Acid

Direct esterification of the hydroxy acid with methanol is a straightforward approach. Patent US5886209A outlines a multi-stage catalytic process using distillable acids (e.g., HCl). The reaction occurs under reflux with excess methanol:




\text{2-(4-Fluorophenyl)-2-hydroxypropanoic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{HCl}} \text{Methyl ester} + \text{H}_2\text{O} $$

Optimized conditions :






  • Temperature : 45–65°C

  • Catalyst : 10–30 mol% HCl

  • Reaction time : 12–24 hours

  • Yield : 90–93% (after vacuum distillation)





This method avoids side reactions like transesterification by maintaining stoichiometric control and low water content (<0.1%) .







Catalytic Asymmetric Reduction of α-Ketoesters






The RSC study describes enantioselective synthesis via reduction of α-ketoesters. Using Zn(OTf)₂ as a catalyst and trifluoroacetyl compounds, the hydroxy group is introduced stereospecifically:




\text{Methyl 2-(4-fluorophenyl)-2-oxopropanoate} + \text{H}2 \xrightarrow{\text{Zn(OTf)2}} \text{Methyl 2-(4-fluorophenyl)-2-hydroxypropanoate} $$

Key findings :

  • Enantiomeric excess (e.e.) : >95%
  • Reaction conditions : 70°C, 12 hours, 15 mol% catalyst
  • Yield : 78–83%

This method is advantageous for producing single enantiomers critical in drug development.

Hydrophosphonylation Followed by Hydrolysis

A novel route from PMC3893873 involves N-heterocyclic carbene (NHC)-catalyzed hydrophosphonylation of α-ketoesters. The resulting α-hydroxyphosphonates are hydrolyzed to the target ester:

\text{α-Ketoester} + \text{HP(O)(OR)}_2 \xrightarrow{\text{NHC}} \text{α-Hydroxyphosphonate} \xrightarrow{\text{H}_2\text{O}} \text{2-Hydroxypropanoate} $$

Conditions :

  • Catalyst : IPr (10 mol%)

  • Solvent : Dichloroethane (DCE)

  • Yield : 56–83%

This method offers modularity for introducing diverse aryl groups.

Comparative Analysis of Methods

Method Yield Stereochemical Control Scalability Cost
Nucleophilic Fluorination57–83%LowHighModerate
Direct Esterification90–93%NoneIndustrialLow
Catalytic Reduction78–83%High (e.e. >95%)ModerateHigh (catalyst)
Hydrophosphonylation56–83%ModerateLowModerate

Industrial Considerations

  • Catalyst Recovery : SnCl₄ and Zn(OTf)₂ can be recycled via distillation, reducing costs .

  • Byproduct Management : HCl generated in esterification is neutralized or captured as NaCl.

  • Purity Control : Vacuum rectification achieves >99% purity, critical for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-fluorophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Methyl 2-(4-fluorophenyl)-2-oxopropanoate.

    Reduction: Methyl 2-(4-fluorophenyl)-2-hydroxypropanol.

    Substitution: Methyl 2-(4-methoxyphenyl)-2-hydroxypropanoate.

Scientific Research Applications

Chemistry: Methyl 2-(4-fluorophenyl)-2-hydroxypropanoate is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals

Biology: In biological research, this compound is used to study the effects of fluorine substitution on the activity of enzymes and receptors. It serves as a model compound to investigate the interactions between fluorinated molecules and biological macromolecules.

Medicine: this compound has potential applications in the development of new drugs. Fluorine-containing compounds are known for their improved pharmacokinetic properties, such as increased metabolic stability and enhanced membrane permeability.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(4-fluorophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the hydroxypropanoate moiety can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Dioxolane Ring Derivatives (e.g., Compound D26)

Structure : 1-((2-(4-Fluorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole (D26) .
Key Features :

  • Replaces the hydroxypropanoate group with a dioxolane ring fused to a triazole.
  • Retains the 4-fluorophenyl substituent.
    Activity :
  • Exhibits broad-spectrum fungicidal activity against Rhizoctonia solani (EC50 = 11.96 ± 0.98 mg/L), comparable to the positive control difenoconazole (EC50 = 8.93 ± 0.91 mg/L).
  • Inhibits ergosterol biosynthesis via molecular docking with fungal CYP51 P450 enzymes .

Comparison :

  • The dioxolane ring enhances fungicidal activity compared to simpler ester backbones, likely due to improved enzyme interaction.
  • The absence of a hydroxyl group in D26 may reduce solubility but increases lipophilicity, favoring membrane penetration.

Methyl 2-Amino-3-(4-Fluorophenyl)propanoate Hydrochloride

Structure: Methyl ester with an amino group at the β-position of the 4-fluorophenylpropanoate backbone . Key Features:

  • Substitution of the hydroxyl group with an amino group. Activity:
  • Primarily used as a pharmaceutical intermediate (e.g., in amino acid derivatives).

Comparison :

  • The amino group introduces basicity, altering solubility and ionic interactions compared to the hydroxyl group in the target compound.
  • May exhibit distinct pharmacokinetic profiles due to differences in hydrogen bonding and charge.

Anti-Tuberculosis Benzophenone Derivatives

Structure: Methyl (R)-3-[2-(3,4-dihydroxybenzoyl)-4,5-dihydroxyphenyl]-2-hydroxypropanoate (Compound 1) . Key Features:

  • Contains a hydroxylated benzophenone core with a hydroxypropanoate side chain. Activity:
  • Demonstrates anti-tuberculosis activity, enhanced when combined with gallic acid (1:1 ratio).

Comparison :

  • The benzophenone core introduces additional hydroxyl groups, increasing polarity and antioxidant capacity.
  • The target compound’s simpler structure may lack the multi-target efficacy seen in benzophenone derivatives.

Kinase Inhibitors with 4-Fluorophenyl Moieties

Structure: BMS-777607 (N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) . Key Features:

  • Incorporates a 4-fluorophenyl group into a polycyclic kinase inhibitor scaffold.
    Activity :
  • Potent Met kinase inhibitor (IC50 < 10 nM) with oral efficacy in xenograft models.

Comparison :

  • The 4-fluorophenyl group in kinase inhibitors enhances target affinity and metabolic stability, similar to its role in the target compound.
  • The hydroxypropanoate group in Methyl 2-(4-fluorophenyl)-2-hydroxypropanoate may limit membrane permeability compared to lipophilic kinase inhibitors.

Antitubercular 1,3,4-Thiadiazoles

Structure: 2-Phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole (Compound 22) . Key Features:

  • Combines a 4-fluorophenyl group with a thiadiazole heterocycle.
    Activity :

Comparison :

  • The thiadiazole ring contributes to planar geometry, favoring DNA intercalation or enzyme inhibition.
  • The hydroxypropanoate group in the target compound may offer different hydrogen-bonding interactions.

Structural-Activity Relationship (SAR) Insights

  • Fluorine Substitution : The 4-fluorophenyl group consistently enhances metabolic stability and target affinity across diverse compound classes .
  • Hydroxyl vs. Amino Groups: Hydroxyl groups improve solubility and hydrogen bonding (e.g., antifungal activity in D26), while amino groups introduce basicity and ionic interactions .
  • Heterocyclic Modifications : Dioxolane (D26) and thiadiazole (Compound 22) rings improve bioactivity by enabling enzyme inhibition or membrane penetration .

Q & A

Basic Research Questions

Q. What are the key structural features of Methyl 2-(4-fluorophenyl)-2-hydroxypropanoate, and how are they confirmed experimentally?

  • Structural Features : The compound contains a methyl ester group, a 4-fluorophenyl substituent, and a hydroxyl group at the β-position. These functional groups influence its reactivity and physicochemical properties.
  • Experimental Confirmation :

  • X-ray crystallography : Used to resolve the three-dimensional structure, including bond angles and stereochemistry. SHELXL is widely employed for refining small-molecule structures .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the fluorophenyl group (δ ~7.0–7.5 ppm for aromatic protons) and hydroxy/methyl ester signals. Coupling constants help infer stereochemistry.
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (C10_{10}H11_{11}FO3_3).

Q. What synthetic routes are commonly employed for this compound, and what are critical reaction parameters?

  • Synthetic Pathways :

Esterification : Reacting 2-(4-fluorophenyl)-2-hydroxypropanoic acid with methanol under acidic catalysis (e.g., H2_2SO4_4) at reflux.

Hydroxylation : Introducing the hydroxyl group via oxidation of a ketone precursor (e.g., using NaBH4_4/CeCl3_3 for stereoselective reduction) .

  • Critical Parameters :

  • Temperature control (<60°C) to avoid ester hydrolysis.
  • Use of anhydrous conditions to prevent side reactions.
  • Solvent choice (e.g., dichloromethane or THF) to optimize yield .

Advanced Research Questions

Q. How can stereochemical outcomes in the synthesis of this compound be controlled and analyzed?

  • Stereocontrol Strategies :

  • Chiral auxiliaries : Use (R)- or (S)-configured catalysts in asymmetric synthesis.
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer .
    • Analysis :
  • Chiral HPLC : Columns like Chiralpak® IA/IB separate enantiomers.
  • Optical rotation : Compare observed [α]D_D with literature values for configuration assignment.

Q. What analytical strategies resolve contradictions between spectroscopic and crystallographic data for this compound?

  • Case Example : If NMR suggests a racemic mixture but X-ray shows a single enantiomer:

  • Verify crystallographic data for twinning or disorder using SHELXL refinement .
  • Re-examine NMR conditions (e.g., solvent, temperature) to detect dynamic equilibria (e.g., keto-enol tautomerism).
  • Cross-validate with NIST reference spectra for fluorophenyl derivatives .

Q. What role does this compound play in studying enzyme inhibition or receptor interactions?

  • Mechanistic Insights :

  • The fluorophenyl group enhances binding affinity to hydrophobic enzyme pockets (e.g., kinases or esterases).
  • The hydroxypropanoate backbone mimics natural substrates, enabling competitive inhibition studies.
    • Experimental Design :
  • Kinetic assays : Measure IC50_{50} values under varying pH and temperature.
  • Molecular docking : Use software (e.g., AutoDock) to predict binding modes with target proteins .

Methodological Considerations

  • Data Contradiction Analysis : Always cross-reference multiple techniques (e.g., XRD, NMR, IR) and consult standardized databases (e.g., PubChem, NIST) .
  • Synthesis Optimization : Design fractional factorial experiments to test variables (temperature, solvent, catalyst loading) systematically.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.